molecular formula C19H16 B6315572 Bis(2-indenyl)methane CAS No. 204456-74-6

Bis(2-indenyl)methane

Cat. No. B6315572
M. Wt: 244.3 g/mol
InChI Key: VBDPXNNRCIXHFT-UHFFFAOYSA-N
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Patent
US06232484B1

Procedure details

15.0 g (54 mmol) of CH2(1-indanone)2, prepared as described above, and 24.3 g (2.4 equiv.) of tosyl hydrazine were placed in a 250 ml round-bottom flask and 100 ml EtOH added. Then 10 drops of 37% HCl were added and the reaction mixture brought to reflux under nitrogen. On coming to reflux, everything dissolved and a clear brown solution resulted. After refluxing for 10 minutes, a white jelly-like material began to precipitate. This was washed with MeOH and then dried under vacuum. This gave 21 g (63%) of the bis(hydrazone). 10.8 g (17.6 mnol) of the bis(hydrazone), suspended in 250 ml N,N,N′,N′-tetramethyl-ethylene diamine (TMEDA) in a large Schlenk tube, was slowly added to 15.2 g (141 mmol, 8 equivalents) of lithium diisopropylamide, dissolved in 50 ml TMEDA and cooled to 0° C. The solution changed from yellow to purple and then to dark purple. It was allowed to warm to room temperature and then decanted onto ice to give a yellow solution. On washing with 100 ml aqueous NaHCO3 the solution became purple. This was extracted copiously (3×250 ml) with Et2O, the Et2O extracts combined and dried over MgSO4. These were evaporated to a brown oil which was extracted with pentane. Working up of the pentane extracts afforded 0.59 g (14%) of bis(2-indenyl)methane.
[Compound]
Name
CH2(1-indanone)2
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
15.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(NN)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=O)=O.[CH3:13][CH2:14]O.C([N-][CH:20]([CH3:22])[CH3:21])(C)C.[Li+]>Cl.CN(C)CCN(C)C>[CH2:8]1[C:7]2[C:6](=[CH:5][CH:4]=[CH:10][CH:9]=2)[CH:8]=[C:7]1[CH2:9][C:10]1[CH2:4][C:5]2[C:13]([CH:14]=1)=[CH:21][CH:20]=[CH:22][CH:6]=2 |f:2.3|

Inputs

Step One
Name
CH2(1-indanone)2
Quantity
15 g
Type
reactant
Smiles
Step Two
Name
Quantity
24.3 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)NN
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Step Four
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CN(CCN(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a 250 ml round-bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISSOLUTION
Type
DISSOLUTION
Details
everything dissolved
CUSTOM
Type
CUSTOM
Details
a clear brown solution resulted
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to precipitate
WASH
Type
WASH
Details
This was washed with MeOH
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
10.8 g (17.6 mnol) of the bis(hydrazone), suspended in 250 ml N,N,N′,N′-tetramethyl-ethylene diamine (TMEDA) in a large Schlenk tube
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
decanted onto ice
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
WASH
Type
WASH
Details
On washing with 100 ml aqueous NaHCO3 the solution
EXTRACTION
Type
EXTRACTION
Details
This was extracted copiously (3×250 ml) with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
These were evaporated to a brown oil which
EXTRACTION
Type
EXTRACTION
Details
was extracted with pentane

Outcomes

Product
Name
Type
product
Smiles
C1C(=CC2=CC=CC=C12)CC=1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.